molecular formula C26H25ClFN3OS B12030467 3-(4-tert-butylphenyl)-5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole

3-(4-tert-butylphenyl)-5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole

Cat. No.: B12030467
M. Wt: 482.0 g/mol
InChI Key: SDEBIHBCRJWXFA-UHFFFAOYSA-N
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Description

3-(4-tert-butylphenyl)-5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole is a synthetic organic compound belonging to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-tert-butylphenyl)-5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole typically involves multi-step organic reactions. The starting materials may include 4-tert-butylphenyl hydrazine, 2-chloro-6-fluorobenzyl chloride, and 4-methoxybenzaldehyde. The synthesis may involve:

  • Formation of hydrazone intermediate.
  • Cyclization to form the triazole ring.
  • Introduction of the sulfanyl group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group.

    Reduction: Reduction reactions may target the triazole ring or other functional groups.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution may introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties.

    Enzyme Inhibition: Potential use as enzyme inhibitors in biochemical research.

Medicine

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals.

    Therapeutic Agents:

Industry

    Agriculture: Use as fungicides or herbicides.

    Chemical Manufacturing: Intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-(4-tert-butylphenyl)-5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole may involve interaction with specific molecular targets such as enzymes or receptors. The triazole ring is known to interact with biological macromolecules, potentially inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole derivative used as an antifungal agent.

    Itraconazole: Known for its broad-spectrum antifungal activity.

Uniqueness

3-(4-tert-butylphenyl)-5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole may offer unique properties such as enhanced stability, specific biological activity, or improved pharmacokinetic profiles compared to similar compounds.

Conclusion

This compound is a compound with potential applications in various fields including chemistry, biology, medicine, and industry

Properties

Molecular Formula

C26H25ClFN3OS

Molecular Weight

482.0 g/mol

IUPAC Name

3-(4-tert-butylphenyl)-5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-1,2,4-triazole

InChI

InChI=1S/C26H25ClFN3OS/c1-26(2,3)18-10-8-17(9-11-18)24-29-30-25(31(24)19-12-14-20(32-4)15-13-19)33-16-21-22(27)6-5-7-23(21)28/h5-15H,16H2,1-4H3

InChI Key

SDEBIHBCRJWXFA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC4=C(C=CC=C4Cl)F

Origin of Product

United States

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